4-bromo-2-(pyrrolidine-1-carbonyl)-1H-pyrrole
Description
Properties
IUPAC Name |
(4-bromo-1H-pyrrol-2-yl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c10-7-5-8(11-6-7)9(13)12-3-1-2-4-12/h5-6,11H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHKMOJHPPUYRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CN2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-(pyrrolidine-1-carbonyl)-1H-pyrrole typically involves the bromination of 2-(pyrrolidine-1-carbonyl)-1H-pyrrole. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 4-position. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-(pyrrolidine-1-carbonyl)-1H-pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The pyrrole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.
Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), acidic or basic conditions.
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), anhydrous conditions.
Major Products Formed
Substitution: Various substituted pyrroles depending on the nucleophile used.
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Alcohol derivatives of the original compound.
Scientific Research Applications
Pharmaceutical Applications
- Anticancer Activity : Recent studies have demonstrated that derivatives of 4-bromo-2-(pyrrolidine-1-carbonyl)-1H-pyrrole exhibit significant anticancer properties. For instance, synthesized derivatives were tested against several cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). The most potent compounds showed promising results in inhibiting cell growth and inducing apoptosis .
- Antibacterial Properties : The compound has been investigated for its potential antibacterial activity. Research has indicated that pyrrole derivatives can effectively target various bacterial strains, potentially leading to the development of new antibacterial agents .
- Neuropharmacology : Compounds containing pyrrole structures have been explored for their neuroprotective effects. They may influence neurotransmitter systems, offering therapeutic avenues for neurodegenerative diseases .
Synthetic Applications
This compound serves as a versatile building block in organic synthesis:
- Intermediate Synthesis : It is used as an intermediate in the synthesis of complex organic molecules, enabling the construction of various heterocycles that are prevalent in biologically active compounds .
- Functionalization : The presence of the bromine atom allows for further functionalization, facilitating the creation of novel compounds with tailored properties for specific applications .
Case Study 1: Anticancer Derivatives
A study focused on synthesizing new derivatives of this compound revealed that certain modifications led to enhanced anticancer activity. The derivatives were characterized using NMR and LC-MS techniques, and their efficacy was evaluated through MTT assays on various cancer cell lines. Notably, compounds with specific substitutions showed increased potency against lung and colon cancer cells .
Case Study 2: Antibacterial Activity
In another investigation, several pyrrole derivatives were synthesized and screened for antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that halogenated pyrrole derivatives exhibited significant inhibition zones, suggesting their potential as lead compounds for developing new antibiotics .
Data Table: Summary of Applications
| Application Type | Specific Use Case | Findings/Results |
|---|---|---|
| Anticancer | Testing on A549, HCT-116, MCF-7 | Potent inhibition of cell growth observed |
| Antibacterial | Screening against S. aureus, E. coli | Significant inhibition zones; potential antibiotic |
| Neuropharmacology | Neuroprotective effects | Influence on neurotransmitter systems |
| Synthetic Intermediate | Building block for heterocycles | Versatile reactivity; key role in organic synthesis |
Mechanism of Action
The mechanism of action of 4-bromo-2-(pyrrolidine-1-carbonyl)-1H-pyrrole involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties and applications, 4-bromo-2-(pyrrolidine-1-carbonyl)-1H-pyrrole is compared to the following analogs:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Bioactivity and Functional Groups :
- The pyrrolidine-1-carbonyl group in the target compound is critical for protease inhibition. Removal of this group in related inhibitors (e.g., succinic acid dipyrrolidine amide) reduced potency by >100-fold (IC₅₀ = 13 μM vs. sub-μM for intact analogs).
- Chlorfenapyr () demonstrates that brominated pyrroles with electron-withdrawing groups (e.g., CF₃, CN) exhibit pesticidal activity, whereas the target compound’s amide group may favor therapeutic applications.
Synthetic Accessibility :
- The target compound’s synthesis mirrors methods for N-(2-fluoroaryl)pyrrolidine-1-carboxamide derivatives , where pyrrolidine-1-carbonyl chloride reacts with brominated pyrroles in pyridine/DMAP.
- In contrast, Chlorfenapyr requires multi-step halogenation and trifluoromethylation, increasing synthetic complexity.
Hydrogen-Bonding and Solubility :
- The amide group in this compound facilitates hydrogen bonding, a feature shared with antimicrobial 4-aroyl-3-sulfonyl-pyrroles (). However, the latter’s sulfonyl groups improve water solubility, whereas the target compound is likely less soluble due to its hydrophobic pyrrolidine ring.
Thermodynamic Stability :
- 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine () shows enhanced stability compared to the target compound, attributed to the pyran ring’s conformational rigidity.
Biological Activity
4-Bromo-2-(pyrrolidine-1-carbonyl)-1H-pyrrole is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of a bromine atom and a pyrrolidine carbonyl moiety, contributes to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes:
- A bromine atom, which can enhance reactivity.
- A pyrrolidine carbonyl group that may influence binding interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromine atom and carbonyl group are crucial for its reactivity and binding affinity. Research indicates that this compound may interact with enzymes, receptors, and other proteins, leading to various biological effects, including:
- Anti-inflammatory properties
- Anticancer activity
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, pyrrole derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. In vitro studies suggest that modifications in the pyrrole structure can enhance or diminish anticancer activity.
| Compound | Cell Line | IC50 (µM) | Comments |
|---|---|---|---|
| This compound | A549 (lung cancer) | TBD | Potential for further development |
| JNJ-6379 (similar scaffold) | Hepatitis B virus | Sub-nanomolar | High potency against HBV capsid assembly |
Anti-inflammatory Activity
The compound has also been explored for anti-inflammatory effects. Inhibition of pro-inflammatory cytokines has been observed in certain derivatives, suggesting that this compound may modulate immune responses effectively.
Antimicrobial Activity
Pyrrole derivatives have shown varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents (like bromine) appears to correlate with enhanced antibacterial properties.
Case Studies and Research Findings
- Study on Hepatitis B Virus Capsid Assembly :
- Synthesis and Characterization :
- Antimicrobial Screening :
Q & A
Q. What synthetic methodologies are applicable for preparing 4-bromo-2-(pyrrolidine-1-carbonyl)-1H-pyrrole?
The compound can be synthesized via modifications of the Clauson-Kaas pyrrole synthesis, which involves cyclocondensation of amines with α-ketoesters or α-diketones. For brominated pyrroles, intermediates like 4-bromo-1H-pyrrole-2-carboxylic acid (prepared via bromination of pyrrole precursors) can be coupled with pyrrolidine using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous solvents like dichloromethane or acetonitrile . Post-synthetic purification typically involves column chromatography (e.g., silica gel with EtOAc/petroleum ether gradients) .
Q. How is the structural identity of this compound confirmed experimentally?
- 1H NMR : Key signals include pyrrole ring protons (δ 6.5–7.2 ppm), pyrrolidine protons (δ 1.8–3.5 ppm), and amide protons (if present, δ 8–10 ppm).
- X-ray crystallography : Monoclinic crystal systems (e.g., space group P2₁/c) with unit cell parameters (e.g., a = 16.0028 Å, b = 4.9046 Å, c = 8.2367 Å, β = 93.199°) are common for brominated pyrrole derivatives. Hydrogen bonding (O–H···O, N–H···O) and planar pyrrole rings (r.m.s. deviation <0.03 Å) are critical for structural validation .
- IR spectroscopy : Stretching vibrations for carbonyl (C=O, ~1650–1700 cm⁻¹) and N–H bonds (~3300 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound, and what factors influence reaction efficiency?
Yield optimization requires:
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance coupling reactions by stabilizing intermediates .
- Catalyst use : DMAP (4-dimethylaminopyridine) accelerates amide bond formation.
- Reaction time : Extended reflux (24–48 hours) ensures complete conversion, as seen in analogous syntheses (55.2% yield after 24 hours) .
- Temperature control : Avoiding excessive heat prevents pyrrole ring decomposition.
Q. How should researchers resolve contradictions in crystallographic data (e.g., disordered hydrogen atoms or packing anomalies)?
Disordered hydrogen atoms in crystal structures (e.g., O–H···O bonds in 4-bromo-1H-pyrrole-2-carboxylic acid) are resolved via:
- Multi-scan absorption corrections during X-ray data collection to minimize noise .
- Riding models for H-atom refinement, with constraints on bond lengths (e.g., O–H = 0.84 Å, N–H = 0.88 Å) .
- Hydrogen bonding analysis : Corrugated sheet formation (parallel to bc planes) and R₂²(8) motifs indicate stable packing patterns despite disorder .
Q. What bioactivity profiles are hypothesized for this compound based on structural analogs?
Brominated pyrroles exhibit:
- Antitumor activity : Inhibition of protein kinases (e.g., MAPK) via competitive binding to ATP pockets .
- Antimicrobial effects : Disruption of bacterial cell membranes via hydrophobic interactions with pyrrolidine side chains .
- Neuroactive potential : Modulation of GABA receptors due to structural similarity to pyrrole-containing alkaloids .
Methodological Notes
- Synthesis : Prioritize inert atmospheres (N₂/Ar) to prevent oxidation of pyrrole rings .
- Crystallization : Slow evaporation of EtOH/ethyl acetate mixtures (80:20) yields high-quality single crystals .
- Bioassays : Use in vitro kinase inhibition assays (e.g., EGFR or VEGFR) to validate hypothesized bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
